Aldh1A1-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ALDH1A1-IN-2 (CAS: 2231081-18-6) is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in cellular detoxification and stem cell maintenance . Its molecular weight and exact structure remain proprietary, but it is described in patent WO2019089626A1 (compound 295) as a small molecule inhibitor . This compound is soluble in DMSO (1 mg/mL, requiring low-frequency sonication and heating to 45°C) and stable at -20°C for 3–6 months or -80°C for up to 12 months .

Preparation Methods

The synthesis of ALDH1A1-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of specific aldehydes with appropriate reagents to form the core structure of the compound.

Functional group modifications: Various functional groups are introduced or modified to enhance the selectivity and potency of the inhibitor.

Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Enzymatic Activity and Cellular Potency

Aldh1A1-IN-2 demonstrates high ALDH1A1 inhibition in enzymatic assays, with IC₅₀ values <100 nM in MIA PaCa-2 cells (a pancreatic cancer model) . Structural features influencing activity include:

-

Direct phenyl substitution : Enhances enzymatic inhibition compared to bulkier piperidine groups.

-

Bicyclic cores : Improve stability and binding affinity to ALDH1A1’s active site.

Metabolic Stability

This compound exhibits favorable rat liver microsomal (RLM) stability , a critical factor for drug development. Phenyl-substituted analogs (e.g., 83 , 91 ) demonstrate superior stability compared to piperidine variants (e.g., 78 , 86 ) . This suggests that phenyl groups reduce metabolic liability, likely due to reduced steric hindrance and improved electronic interactions.

Mechanistic Insights

The compound’s inhibitory mechanism likely involves binding to ALDH1A1’s active site, disrupting its ability to oxidize retinaldehyde to retinoic acid . This interference could impair CSC maintenance and drug resistance mechanisms . Structural optimization data indicate that subtle changes (e.g., substituent size, electronic properties) significantly affect binding efficiency and stability .

Scientific Research Applications

Therapeutic Applications

1. Targeting Cancer Stem Cells

- Aldh1A1-IN-2 has been shown to effectively reduce the population of cancer stem cells in various tumor types. For instance, studies indicate that its application can significantly decrease the frequency of ovarian cancer stem cells, thereby inhibiting tumor initiation .

2. Overcoming Drug Resistance

- In many cancers, ALDH1A1 contributes to drug resistance by enhancing the survival of cancer stem cells during chemotherapy. By inhibiting ALDH1A1 with this compound, researchers have observed a reduction in the ability of resistant cell lines to form spheroids, which are indicative of stem cell properties . This effect suggests that this compound could enhance the efficacy of existing chemotherapeutic agents.

Case Studies and Research Findings

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

- Reduction of Stemness : Inhibition leads to a decrease in markers associated with cancer stem cells, thus impairing their ability to initiate tumors.

- Altered Metabolism : By blocking ALDH activity, there is an alteration in metabolic pathways that cancer cells rely on for survival and proliferation .

Mechanism of Action

The mechanism of action of ALDH1A1-IN-2 involves the selective inhibition of the ALDH1A1 enzyme. By binding to the active site of ALDH1A1, the compound prevents the oxidation of aldehydes to carboxylic acids. This inhibition disrupts the detoxification process and affects the metabolic pathways involving aldehydes. In cancer cells, this can lead to increased sensitivity to chemotherapy and reduced tumor growth .

Comparison with Similar Compounds

Selectivity Across ALDH Isoforms

ALDH1A1-IN-2 demonstrates high selectivity for ALDH1A1 over other isoforms (e.g., ALDH1A2, ALDH1A3, ALDH3A1), as evidenced by its distinct ligand-binding mode in homology models . In contrast:

- ALDH1A3-IN-1 (CAS: N/A; purity: 98%) selectively inhibits ALDH1A3, an isoform overexpressed in glioblastoma and pancreatic cancer .

- Compound 12g (from structural studies) shows cross-reactivity with ALDH1A1, ALDH1A2, and ALDH1A3 due to conserved active-site interactions, reducing its specificity .

- Disulfiram (a non-specific ALDH inhibitor) broadly targets ALDH1A1, ALDH2, and ALDH3A1, leading to off-target effects in clinical use for alcoholism .

Potency and Mechanism

Structural and Functional Insights

- This compound : Predicted to form hydrogen bonds with ALDH1A1 residues (e.g., Glu399, Tyr160) and hydrophobic interactions with Phe170, as inferred from analogs in Figure 8 of structural studies .

- Compound 13g : Co-crystallized with ALDH1A1, showing a similar binding mode but with reduced potency due to steric clashes in ALDH1A2/1A3 isoforms .

- Daidzin: A flavonoid inhibitor of ALDH2 (IC₅₀: 80 nM), structurally unrelated to this compound, used in alcohol metabolism studies .

Pharmacokinetic and Solubility Profiles

Research Findings and Clinical Relevance

- This compound reduces tumor growth in breast cancer xenograft models by targeting ALDH1A1-positive cancer stem cells, as cited in patent WO2019089626A1 .

- NCT-506 , a dual ALDH1A1/1A3 inhibitor, shows superior efficacy in colorectal cancer but lacks isoform specificity .

- Disulfiram has failed in multiple cancer trials due to toxicity and poor pharmacokinetics, highlighting the need for selective inhibitors like this compound .

Biological Activity

Aldh1A1-IN-2 is a compound that targets the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1), which plays significant roles in various biological processes, particularly in cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on tumor progression, and implications for cancer treatment.

Overview of ALDH1A1

ALDH1A1 is an enzyme involved in the metabolism of aldehydes and is recognized as a marker for cancer stem cells. Its expression is associated with poor prognosis in several cancers, including breast, lung, and gastric cancers. The enzyme contributes to tumor progression by promoting cell survival, enhancing resistance to chemotherapy, and modulating immune responses.

Inhibition of ALDH1A1 Activity

Research indicates that this compound effectively inhibits ALDH1A1 activity. This inhibition leads to various downstream effects:

- Reduced Tumor Growth : In studies involving breast cancer models, the inhibition of ALDH1A1 resulted in decreased tumor growth and altered immune cell profiles, particularly reducing myeloid-derived suppressor cells (MDSCs) that suppress T-cell immunity .

- Induction of Apoptosis : this compound has been shown to increase apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins such as BAX .

Case Studies

Several studies have investigated the effects of Aldh1A1 inhibition in different cancer types:

- Breast Cancer : In a study examining the role of ALDH1A1 in breast cancer, overexpression of ALDH1A1 was linked to increased tumor growth and resistance to chemotherapy agents like cyclophosphamide. Inhibition with this compound led to reduced tumor size and improved response to treatment .

- Lung Cancer : Another study demonstrated that targeting ALDH1A1 with this compound reversed cisplatin resistance in lung cancer cell lines. The combination of Aldh1A1 inhibition and PI3K/AKT pathway inhibitors significantly enhanced apoptotic cell death and reduced cell viability .

Table 1: Summary of Biological Effects of this compound

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Breast Cancer | Decreased tumor growth | Reduced MDSCs, altered immune response |

| Lung Cancer | Reversed cisplatin resistance | Increased apoptosis via BCL-2/BAX modulation |

| Gastric Cancer | Poor prognosis associated with high ALDH1A1 levels | Enhanced tumor progression |

Clinical Implications

The inhibition of ALDH1A1 using compounds like this compound has significant clinical implications:

- Potential Therapeutic Target : Given its role in maintaining cancer stem cell properties and drug resistance, targeting ALDH1A1 could enhance the efficacy of existing therapies.

- Biomarker for Prognosis : The expression levels of ALDH1A1 may serve as a prognostic indicator in various cancers, helping to stratify patients based on their potential response to therapies targeting this enzyme .

Q & A

Q. What experimental assays are recommended to validate ALDH1A1-IN-2's inhibitory activity, and how should controls be designed?

Basic Research Focus

ALDH1A1 enzymatic inhibition assays should employ recombinant human ALDH1A1 protein and measure NADH production via spectrophotometry (340 nm) . Include positive controls (e.g., established ALDH1A1 inhibitors like DEAB) and negative controls (solvent-only reactions) to account for background activity. For cellular models, use cancer stem cell (CSC) lines with high ALDH1A1 expression (e.g., breast cancer MDA-MB-231) and assess spheroid formation post-treatment . Normalize data to vehicle-treated controls and confirm target engagement via siRNA knockdown or CRISPR-Cas9 ALDH1A1 knockout models .

Q. How can researchers resolve contradictions in this compound efficacy across different cancer models?

Advanced Research Focus

Discrepancies may arise due to tissue-specific ALDH1A1 isoform dominance or off-target effects. Perform isoform-specific profiling using ALDH1A2/3 inhibitors (e.g., ALDH1A3-IN-1) to rule out cross-reactivity . Combine transcriptomic analysis (RNA-seq) of treated cells to identify compensatory pathways (e.g., ALDH3A1 upregulation) . Validate findings in patient-derived xenograft (PDX) models to account for tumor heterogeneity . Use dose-response curves to compare IC50 values across models and correlate with baseline ALDH1A1 expression .

Q. What are the optimal in vitro conditions for this compound solubility and stability in long-term studies?

Basic Research Focus

Prepare stock solutions in anhydrous DMSO (≥99.9% purity) at 10 mM, aliquot into single-use vials, and store at -80°C to prevent freeze-thaw degradation . For working concentrations ≤1 mg/mL, briefly sonicate (20 kHz, 10 sec) and warm to 45°C to dissolve precipitates . Avoid prolonged exposure to light or moisture, as the compound degrades into inactive byproducts (monitor via HPLC-MS every 3 months) .

Q. How should researchers design in vivo studies to evaluate this compound's anti-obesity effects?

Advanced Research Focus

Use diet-induced obesity (DIO) murine models with high-fat feeding for 12–16 weeks. Administer this compound intraperitoneally (5–10 mg/kg/day) and compare to controls receiving vehicle or non-targeted inhibitors . Measure adipose tissue ALDH1A1 activity via luminescent ALDH assay kits and correlate with metabolic parameters (serum leptin, glucose tolerance tests) . Include histopathological analysis of liver and adipose tissue to assess toxicity .

Q. What methodologies are critical for assessing this compound's role in inflammation modulation?

Advanced Research Focus

In LPS-induced macrophage (RAW 264.7) models, quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA post-treatment . Validate specificity using ALDH1A1-deficient macrophages (CRISPR-Cas9). For in vivo validation, employ murine colitis models (DSS-induced) and assess colon length, histology scores, and ALDH1A1 expression in lamina propria . Use flow cytometry to monitor immune cell infiltration (e.g., neutrophils, Tregs) .

Q. How can researchers address potential off-target effects of this compound in phenotypic screens?

Advanced Research Focus

Combine chemoproteomics (activity-based protein profiling) with SILAC-based quantitative proteomics to identify non-target interactions . Validate hits using thermal shift assays (CETSA) and orthogonal enzymatic assays (e.g., ALDH2/3 activity screening) . For in vivo confirmation, employ ALDH1A1-knockout models to distinguish target-specific effects from off-target phenotypes .

Q. What statistical approaches are recommended for analyzing this compound dose-response data in combination therapies?

Basic Research Focus

Use SynergyFinder 3.0 to calculate combination indices (CI) via the Chou-Talalay method . For dose-matrix experiments (e.g., this compound + paclitaxel), apply Bliss independence or Loewe additivity models to classify synergistic effects . Report 95% confidence intervals for IC50 values and perform ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers document and share this compound data to ensure reproducibility?

Basic Research Focus

Adhere to FAIR principles:

- Metadata : Include batch-specific purity (HPLC), storage conditions, and solvent lot numbers .

- Raw Data : Deposit dose-response curves, uncropped Western blots, and spectral validation (NMR/HRMS) in public repositories (e.g., Zenodo) .

- Protocols : Reference detailed methods from patents (e.g., WO2019089626A1) and supplementary materials .

Q. What biomarkers are suitable for monitoring ALDH1A1 inhibition in clinical trial design?

Advanced Research Focus

Incorporate ALDH1A1 enzymatic activity in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker . Pair with CSC markers (CD44+/CD24- in breast cancer) in tumor biopsies . Validate via PET imaging using ALDH1A1-specific radiotracers (e.g., [11C]-DEAB) in preclinical models .

Q. How can researchers optimize this compound delivery to overcome poor pharmacokinetics in solid tumors?

Advanced Research Focus

Develop nanoparticle formulations (e.g., PLGA-PEG) to enhance bioavailability and tumor penetration . Conduct pharmacokinetic studies in murine models to measure Cmax, T1/2, and AUC via LC-MS/MS . Compare intratumoral vs. systemic delivery using fluorescence-labeled this compound and IVIS imaging .

Properties

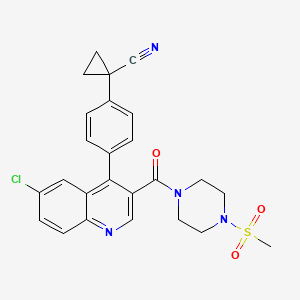

Molecular Formula |

C25H23ClN4O3S |

|---|---|

Molecular Weight |

495.0 g/mol |

IUPAC Name |

1-[4-[6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C25H23ClN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |

InChI Key |

MIVWUIQZCQTJER-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.